molecular formula C10H10O4 B3265630 Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate CAS No. 40785-55-5

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

Cat. No.: B3265630
CAS No.: 40785-55-5
M. Wt: 194.18 g/mol
InChI Key: AHIQFGJYCGHEEQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate is an aromatic oxoacetate ester featuring a hydroxyl group at the ortho-position of the phenyl ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIQFGJYCGHEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The presence of the hydroxyphenyl and oxoacetate groups allows it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Rings

Ethyl 2-(4-Methoxyphenyl)-2-Oxoacetate (Compound 3 in )
  • Structure : Differs by a para-methoxy group instead of ortho-hydroxy.
  • Its para-methoxy substituent may enhance lipophilicity compared to the ortho-hydroxy variant, influencing bioavailability .
  • Synthesis : Prepared via spectral data-guided structural assignment, similar to the target compound .
Methyl 2-(4-Hydroxyphenyl)-2-Oxoacetate (Compound 4 in )
  • Structure : Features a para-hydroxy group and a methyl ester instead of ethyl.
  • Bioactivity : Demonstrated moderate antimicrobial activity in marine-derived metabolites. The shorter alkyl chain (methyl vs. ethyl) may reduce metabolic stability .
Ethyl 2-(4-Ethylphenyl)-2-Oxoacetate ()
  • Structure : Substitutes the ortho-hydroxy group with a para-ethyl group.
  • Bioactivity: Primarily used as a synthetic intermediate.

Derivatives with Heterocyclic or Amino Modifications

Ethyl 2-((3-Bromophenyl)Amino)-2-Oxoacetate ()
  • Structure: Incorporates an amino linkage to a brominated phenyl ring.
  • Bioactivity : Serves as a precursor for anticancer compounds (e.g., IC50 = 0.090–0.650 μM against cancer cell lines). The bromine atom enhances electrophilicity, facilitating covalent binding to biological targets .
Ethyl 2-(6-Substituted Benzo[d]Thiazol-2-Ylamino)-2-Oxoacetate (Compound 45 in )
  • Structure: Contains a benzo[d]thiazole ring linked via an amino group.
  • Bioactivity : Exhibits PPARα antagonistic activity, with dose-dependent inhibition profiles. The heterocyclic component improves binding affinity to nuclear receptors .
2-(2-Oxoindolin-3-Yl) Ethyl 2-(2-Hydroxyphenyl)Acetate (Compound 3 in )
  • Structure : Combines a 2-hydroxyphenyl acetate with an indole-derived oxoindoline.
  • Bioactivity : Weak acetylcholinesterase (AChE) inhibitory activity (IC50 = 69.30 μM). The indole moiety may sterically hinder enzyme interaction compared to simpler oxoacetates .
Ethyl 2-(4-Hydroxyphenyl)-2-Oxoacetate ()
  • Structure : Para-hydroxy variant of the target compound.
  • The para-hydroxy group may alter hydrogen-bonding interactions compared to the ortho isomer .

Data Tables: Key Structural and Functional Comparisons

Table 1: Structural Features and Bioactivities

Compound Name Substituent Position/Group Bioactivity Reference
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate ortho-OH Antimicrobial, enzyme inhibition (hypothetical)
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate para-OCH3 Antimicrobial
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate meta-Br, amino linker Anticancer (IC50 = 0.090–0.650 μM)
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate Benzo[d]thiazole ring PPARα antagonism
2-(2-Oxoindolin-3-yl)ethyl 2-(2-hydroxyphenyl)acetate Indole + ortho-OH Weak AChE inhibition (IC50 = 69.30 μM)

Key Research Findings

  • Substituent Position : The ortho-hydroxy group in this compound may enhance hydrogen-bonding interactions with biological targets compared to para-substituted analogs, though this requires experimental validation .
  • Synthetic Flexibility : Ethyl oxoacetates are amenable to diverse modifications, including microwave-assisted and Grignard-based syntheses, enabling rapid diversification .

Biological Activity

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyphenyl group and an ester functional group. Its molecular formula is C11_{11}H12_{12}O4_{4}, and it exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HL-60 (human promyelocytic leukemia)

Table 1: In Vitro Cytotoxic Activity

CompoundCell LineIC50_{50} (µM)Remarks
This compoundHeLa15Significant inhibition
This compoundMCF-712Comparable to standard drugs
This compoundHL-6020Moderate activity

The compound showed a dose-dependent reduction in cell viability, with IC50_{50} values indicating effective cytotoxicity against these cell lines . Additionally, molecular docking studies revealed that this compound interacts favorably with key proteins involved in cancer progression, such as EGFR-TK .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a study assessing nitric oxide (NO) production in LPS-induced inflammation models, the compound significantly reduced NO levels and iNOS gene expression.

Table 2: Anti-inflammatory Effects

CompoundNO Production Reduction (%)iNOS Expression Reduction (%)
This compound4567
Indomethacin5959

These results suggest that the compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It was tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 3: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of cyclohexanone and ethyl glyoxylate using trifluoroacetic acid as a catalyst. Optimal conditions include a 1:10 molar ratio of ethyl glyoxylate to cyclohexanone, yielding ethyl 2-hydroxy-2-(2-oxocyclohexyl)acetate (65.4% yield).
  • Step 2 : Oxidation and aromatization of the intermediate with HIO₃-DMSO (2 equivalents) to yield the final product (60.0% yield). Characterization is performed via ¹H NMR, ¹³C NMR, and mass spectrometry .
Step Reagents/ConditionsYieldKey Observations
1Trifluoroacetic acid, 1:10 ratio65.4%Intermediate formation confirmed by NMR
2HIO₃-DMSO (2 eq.)60.0%Aromatization confirmed by spectral data

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • ¹H NMR : Identifies aromatic protons (δ 6.8–7.8 ppm) and ester/keto groups (δ 4.3–5.2 ppm for ethyl group; δ 2.5–3.5 ppm for oxoacetate).
  • ¹³C NMR : Confirms carbonyl carbons (δ 170–200 ppm) and aromatic carbons (δ 110–160 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 208.07 for C₁₀H₁₀O₄) .

Q. What safety precautions are recommended when handling this compound?

While specific safety data for this compound is limited, analogous α-ketoesters require:

  • Use of PPE (gloves, goggles, lab coat).
  • Ventilation to avoid inhalation of vapors/dust.
  • Storage in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields during the HIO₃-DMSO-mediated aromatization step?

Contradictions in yields may arise from:

  • Oxidant stoichiometry : Excess HIO₃ can over-oxidize intermediates. Titration studies are recommended to optimize equivalents.
  • Reaction time : Prolonged heating may degrade the product. Monitor reaction progress via TLC or in-situ IR spectroscopy.
  • DMSO purity : Moisture in DMSO can reduce oxidation efficiency. Use anhydrous DMSO and inert atmosphere .

Q. What mechanistic insights explain the oxidation and aromatization steps in the synthesis?

  • Oxidation : HIO₃ oxidizes the cyclohexenyl intermediate to a diketone, while DMSO acts as a co-oxidant.
  • Aromatization : The diketone undergoes keto-enol tautomerism, followed by dehydration to form the aromatic hydroxyphenyl moiety. Computational studies (e.g., DFT) could further elucidate transition states .

Q. What alternative synthetic routes exist for this compound?

  • Trialkylstannate-mediated coupling : For pyridyl analogs, trialkylstannates facilitate C–C bond formation under mild conditions. Adapting this method may require protecting the phenolic –OH group .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates .

Q. How can derivatives of this compound be designed for pharmacological screening?

  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for enhanced bioavailability.
  • Metal complexation : The α-ketoester moiety can coordinate with metal ions (e.g., Cu²⁺), enabling studies in catalysis or bioactivity .
  • Hybrid molecules : Conjugate with heterocycles (e.g., 1,3,4-oxadiazoles) to explore GABA receptor modulation, as seen in related compounds .

Methodological Considerations

Q. What strategies validate the purity of this compound in complex mixtures?

  • HPLC-PDA : Use a C18 column with UV detection at 254 nm to separate and quantify the compound.
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for structurally similar α-ketoesters .

Q. How can computational tools predict reactivity in derivative synthesis?

  • Molecular docking : Screen derivatives against target proteins (e.g., clotting factors) to prioritize synthesis.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Data Contradiction Analysis

Q. Why might NMR data for this compound vary across studies?

Discrepancies arise from:

  • Solvent effects : Chemical shifts differ in CDCl₃ vs. DMSO-d₆.
  • Tautomeric equilibrium : The α-ketoester may exist as keto-enol tautomers, broadening peaks. Use low-temperature NMR to stabilize dominant forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
Reactant of Route 2
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Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

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